Cas no 153595-06-3 ((4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol)

(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane-2-butanol, α-methyl-, (αS)-
- (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol
-
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D557575-1g |
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol |
153595-06-3 | 1g |
$173.00 | 2023-05-18 | ||
TRC | D557575-10g |
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol |
153595-06-3 | 10g |
$1200.00 | 2023-05-18 | ||
TRC | D557575-2.5g |
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol |
153595-06-3 | 2.5g |
$391.00 | 2023-05-18 | ||
TRC | D557575-5g |
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol |
153595-06-3 | 5g |
$ 800.00 | 2023-09-07 |
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-olに関する追加情報
Professional Introduction to (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol (CAS No. 153595-06-3)
The compound (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol, identified by the CAS number 153595-06-3, represents a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, featuring a pentyl chain linked to a dioxane moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of the dioxane ring introduces unique steric and electronic properties, making it a valuable scaffold for drug design and development.
In recent years, the study of stereodefined heterocycles has seen considerable advancements, particularly in the context of medicinal chemistry. The dioxane ring, a prominent feature in many bioactive natural products and synthetic intermediates, offers a versatile platform for modulating biological targets. Specifically, the compound (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol has been explored for its potential in modulating enzyme activities and receptor interactions. Its chiral center at the 4-position of the pentyl chain allows for fine-tuning of pharmacokinetic properties, which is crucial for optimizing drug efficacy and minimizing side effects.
The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of stereochemistry and functional group interconversion. The introduction of the dioxane ring via nucleophilic substitution or ring-closing metathesis strategies demonstrates the synthetic ingenuity required to construct such complex molecules. Additionally, the stereochemical integrity at the 4S configuration is maintained through carefully controlled reaction conditions, ensuring high enantiomeric purity.
Recent studies have begun to elucidate the biological profile of derivatives of this compound class. For instance, modifications to the pentyl chain or variations in the dioxane ring have shown promising results in preclinical models. These derivatives have been investigated for their potential as kinase inhibitors, G protein-coupled receptor modulators, and even as candidates for treating neurological disorders. The chiral environment provided by the dioxane scaffold is particularly relevant in these contexts, as many biological targets exhibit high stereospecificity.
Advances in computational chemistry have further enhanced our understanding of how structural features influence biological activity. Molecular modeling studies on compounds like (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol have revealed insights into binding interactions with target proteins. These insights are invaluable for rational drug design, allowing chemists to predict and optimize properties such as binding affinity and metabolic stability before experimental synthesis.
The pharmaceutical industry continues to leverage innovative synthetic methodologies to access novel heterocyclic compounds. Techniques such as asymmetric catalysis and flow chemistry have enabled more efficient production scales while maintaining high enantiomeric purity. This progress is particularly relevant for compounds like (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol, where stereochemical control is paramount.
In addition to its pharmaceutical applications, this compound has shown potential in material science research. The unique combination of hydrophobicity provided by the pentyl chain and hydrophilicity introduced by the dioxane ring makes it an interesting candidate for designing polymers with tailored solubility profiles. Such materials could find applications in drug delivery systems or as components in biodegradable polymers.
Looking ahead, future research on derivatives of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol may explore novel therapeutic avenues. By integrating knowledge from structural biology, computational modeling, and synthetic chemistry, scientists can develop next-generation therapeutics with improved efficacy and reduced toxicity. The versatility of this scaffold ensures that it will remain a cornerstone in medicinal chemistry for years to come.
153595-06-3 ((4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol) 関連製品
- 1005188-51-1(5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione)
- 330804-01-8(Carbamicacid, [(4'-amino[1,1'-biphenyl]-3-yl)methyl]-, 1,1-dimethylethyl ester (9CI))
- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)
- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)
- 1931900-04-7(trans-3-Bromocyclobutanecarboxylic acid)
- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)
- 899736-76-6(5-amino-1-(4-bromophenyl)methyl-N-(3,4-dimethoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2138253-72-0(5-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,6-tetrahydropyridin-3-amine)
- 2171878-55-8(5-3-(aminomethyl)phenylpyridine-2-carbaldehyde)
- 579511-01-6(3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)




